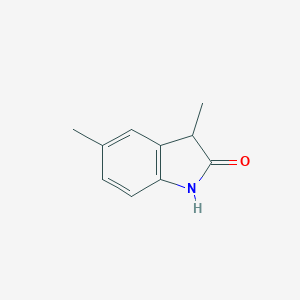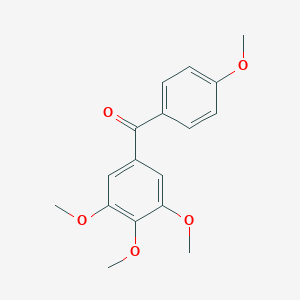
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-
概要
説明
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, also known as MPTM, is a synthetic compound that belongs to the family of phenyl ketones. It is widely used in scientific research due to its unique properties and potential applications. In
作用機序
The mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
生化学的および生理学的効果
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species (ROS) in cells. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is that it may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-. One potential area of research is the development of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)--based fluorescent probes for imaging cellular structures. Another area of research is the investigation of the potential use of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- as a therapeutic agent for the treatment of inflammatory and cancerous conditions. Further studies are needed to fully elucidate the mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, or Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique properties and potential applications make it a valuable tool for researchers. The synthesis method of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is relatively simple, and its biochemical and physiological effects have been well documented. Further studies are needed to fully understand the mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- and its potential applications in various fields of scientific research.
科学的研究の応用
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
特性
CAS番号 |
109091-08-9 |
|---|---|
製品名 |
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- |
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC名 |
(4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O5/c1-19-13-7-5-11(6-8-13)16(18)12-9-14(20-2)17(22-4)15(10-12)21-3/h5-10H,1-4H3 |
InChIキー |
GGZQGMKOFKNKQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
同義語 |
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone PHT methanone |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

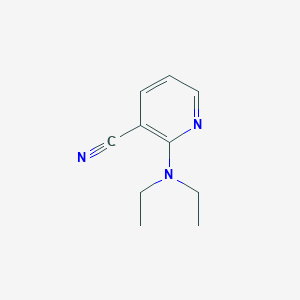
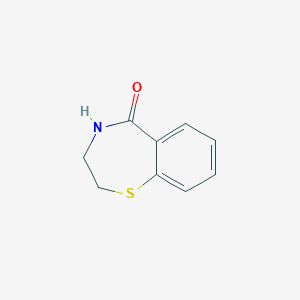
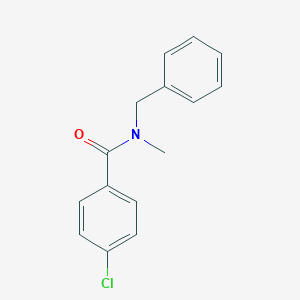
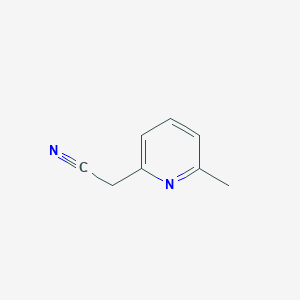
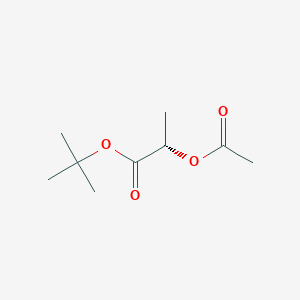
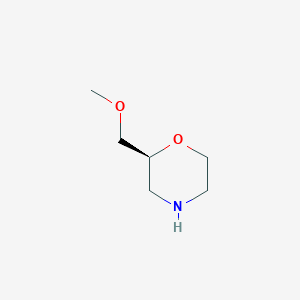
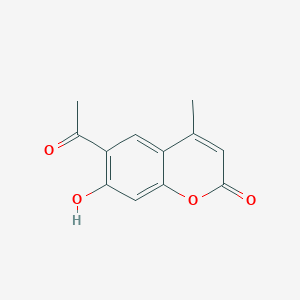
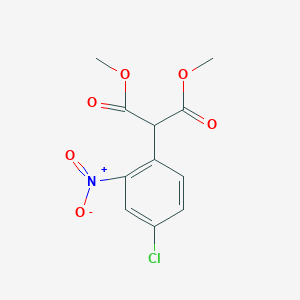
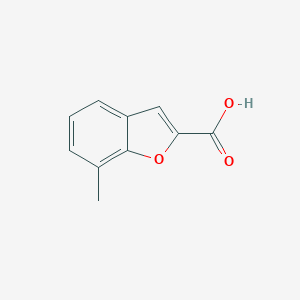
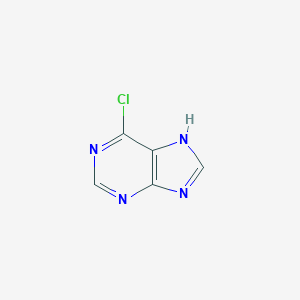
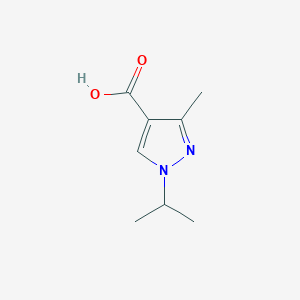
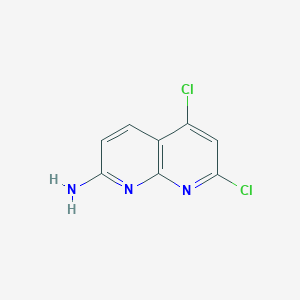
![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)
